Cas no 138-37-4 (4-(Aminomethyl)benzenesulfonamide hydrochloride)

4-(Aminomethyl)benzenesulfonamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)benzenesulfonamide hydrochloride
- 4-Aminomethylbenzenesulfonamide hydrochloride
- Homosulfamine Hydrochloride
- Mafenide hydrochloride
- 4-Aminomethylbenzenesulfonamide, HCl
- Mafenide (hydrochloride)
- Mafenide Hcl
- 4-Homosulfanilamide,Mafenide,Marfanil
- α-Amino-p-toluenesulfonamide Hydrochloride
- masudin
- morfanil
- MARFANIL
- MAFENIDE
- LABOTEST-BB LTBB000725
- MARFANIL HYDROCHLORIDE
- sulfamylonhydrochloride
- MAFENIDEHCL
- LABOTEST-BB LT00454465
- Homosulfamine
- Emilene hydrochloride
- Sulfamylon hydrochloride
- Sulfbenzamine hydrochloride
- 4-Homosulfanilamide hydrochloride
- Mesudin hydrochloride
- Ambamide hydrochloride
- Mesudrin hydrochloride
- Neofamid hydrochloride
- Homosulfanilamide hydrochloride
- Maphenide hydrochloride
- p-Aminomethy
- Alpha-Amino-p-Toluenesulfonamide Hydrochloride
-
- MDL: MFCD00013005
- インチ: 1S/C7H10N2O2S.ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
- InChIKey: SIACJRVYIPXFKS-UHFFFAOYSA-N
- ほほえんだ: Cl[H].S(C1C([H])=C([H])C(C([H])([H])N([H])[H])=C([H])C=1[H])(N([H])[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 222.02300
- どういたいしつりょう: 222.023
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 94.6
じっけんとくせい
- ゆうかいてん: 263°C
- ふってん: 382°Cat760mmHg
- フラッシュポイント: 184.8 °C
- PSA: 94.56000
- LogP: 3.07610
- マーカー: 13,5671
- FEMA: 2205
4-(Aminomethyl)benzenesulfonamide hydrochloride セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H317
- 警告文: P280
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 42/43
- セキュリティの説明: S22-S36/37-S45
- RTECS番号:XT5425000
-
危険物標識:
- どくせい:LD50 in rats, mice (mg/kg): 1170, 900 i.v. (Skulan, Hoppe)
- リスク用語:R42/43
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- セキュリティ用語:S22;S36/37;S45
4-(Aminomethyl)benzenesulfonamide hydrochloride 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
4-(Aminomethyl)benzenesulfonamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A275314-5g |
4-(Aminomethyl)benzenesulfonamide hydrochloride |
138-37-4 | 98% | 5g |
$19.0 | 2025-02-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0522-25G |
Homosulfamine Hydrochloride |
138-37-4 | >98.0%(HPLC)(N) | 25g |
¥290.00 | 2024-04-17 | |
Ambeed | A275314-10mg |
4-(Aminomethyl)benzenesulfonamide hydrochloride |
138-37-4 | 98% | 10mg |
$5.0 | 2023-03-05 | |
BAI LING WEI Technology Co., Ltd. | 119790-25G |
Homosulfanilamide hydrochloride, 98% |
138-37-4 | 98% | 25G |
¥ 1039 | 2022-04-26 | |
Fluorochem | 077657-5g |
4-Aminomethylbenzenesulfonamide hydrochloride |
138-37-4 | 95% | 5g |
£17.00 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1026-1 mL * 10 mM (in DMSO) |
Mafenide hydrochloride |
138-37-4 | 99.53% | 1 mL * 10 mM (in DMSO) |
¥228.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M88140-1g |
Mafenide hydrochloride |
138-37-4 | 1g |
¥66.0 | 2021-09-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A2134-25G |
4-(Aminomethyl)benzenesulfonamide hydrochloride |
138-37-4 | 95% | 25g |
¥2377.43 | 2023-10-18 | |
Enamine | EN300-30047-1.0g |
4-(aminomethyl)benzene-1-sulfonamide hydrochloride |
138-37-4 | 95% | 1.0g |
$0.0 | 2023-02-14 | |
S e l l e c k ZHONG GUO | S3697-25mg |
Mafenide hydrochloride |
138-37-4 | 99.98% | 25mg |
¥795.37 | 2023-09-15 |
4-(Aminomethyl)benzenesulfonamide hydrochloride 関連文献
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Jun Luo,Yunpeng Sun,Qiurong Li,Lingyi Kong Nat. Prod. Rep. 2022 39 1325
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J. Cymerman,D. Faiers J. Chem. Soc. 1952 165
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4. 170. Chemotherapeutic agents of the sulphone type. Part II. Sulphones related to benzamidine and benzylamineA. T. Fuller,I. M. Tonkin,James Walker J. Chem. Soc. 1945 633
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Que Bai,Caiyun Zheng,Wenting Chen,Na Sun,Qian Gao,Jinxi Liu,Fangfang Hu,SaHu Pimpi,Xintao Yan,Yanni Zhang,Tingli Lu Mater. Adv. 2022 3 6707
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Maryam Tavakolizadeh,Ali Pourjavadi,Maryam Ansari,Hamid Tebyanian,Seyyed Javad Seyyed Tabaei,Monireh Atarod,Navid Rabiee,Mojtaba Bagherzadeh,Rajender S. Varma Green Chem. 2021 23 1312
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Utsab Manna,Rajdip Roy,Abhishek Dutta,Nabanita Roy Org. Biomol. Chem. 2023 21 2375
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Suode Cheng,Zhou Wei,Xiao Zhiming,Li Yang,Fan Xia Anal. Methods 2021 13 4452
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Mita Dutta,Shreya Banerjee,Mahitosh Mandal,Manish Bhattacharjee RSC Adv. 2023 13 15448
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Kalpana S. Katti,Haneesh Jasuja,Sharad V. Jaswandkar,Sibanwita Mohanty,Dinesh R. Katti Mater. Adv. 2022 3 7484
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzenesulfonamides
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Catalysts and Inorganic Chemicals Inorganic Compounds Salt
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
4-(Aminomethyl)benzenesulfonamide hydrochlorideに関する追加情報
4-(Aminomethyl)benzenesulfonamide hydrochloride (CAS No. 138-37-4): A Comprehensive Overview
The compound 4-(Aminomethyl)benzenesulfonamide hydrochloride, identified by its CAS number 138-37-4, is a significant chemical entity with diverse applications in pharmaceutical and biochemical research. This introduction delves into the compound's properties, synthesis, and recent advancements in its utilization within the scientific community.
Chemical Structure and Properties
The molecular structure of 4-(Aminomethyl)benzenesulfonamide hydrochloride consists of a benzene ring substituted with a sulfonamide group and an aminomethyl side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it particularly useful for various biochemical assays. The presence of both amine and sulfonamide functional groups imparts unique reactivity, enabling its participation in multiple chemical transformations.
Synthesis and Production
The synthesis of 4-(Aminomethyl)benzenesulfonamide hydrochloride typically involves the reaction of 4-formylbenzenesulfonamide with ammonia or ammonium hydroxide, followed by reduction to yield the aminomethyl derivative. The final step involves converting the free base into its hydrochloride salt through treatment with hydrochloric acid. This synthetic route has been optimized for high yield and purity, ensuring its suitability for industrial and laboratory-scale applications.
Pharmaceutical Applications
In recent years, 4-(Aminomethyl)benzenesulfonamide hydrochloride has garnered attention for its potential in drug development. Its structural features make it a valuable intermediate in the synthesis of various pharmacologically active compounds. For instance, researchers have explored its use in developing novel sulfonamide-based antibiotics and anti-inflammatory agents. The sulfonamide moiety is particularly recognized for its ability to interact with biological targets, enhancing the efficacy of therapeutic agents.
Recent Research Findings
A significant area of research focuses on the compound's role in modulating enzyme activity. Studies have demonstrated that derivatives of 4-(Aminomethyl)benzenesulfonamide hydrochloride can inhibit specific enzymes involved in metabolic pathways, offering potential benefits in treating metabolic disorders. Additionally, researchers have investigated its effects on cellular signaling pathways, revealing promising results in the development of anti-cancer therapies. These findings underscore the compound's versatility and its potential to contribute to advancements in medicinal chemistry.
Biochemical Studies
The biochemical properties of 4-(Aminomethyl)benzenesulfonamide hydrochloride have been extensively studied to understand its interactions with biological molecules. Researchers have employed various spectroscopic techniques to elucidate its binding mechanisms with proteins and enzymes. These studies have provided insights into how the compound can be tailored to enhance binding affinity and selectivity, which are critical factors in drug design.
Industrial and Commercial Uses
Beyond pharmaceutical applications, 4-(Aminomethyl)benzenesulfonamide hydrochloride finds utility in industrial processes as a chemical intermediate. Its stability under various conditions makes it suitable for use in manufacturing processes that require precise chemical control. Furthermore, its role in synthesizing specialty chemicals has been explored, contributing to advancements in materials science and industrial chemistry.
The future of research on 4-(Aminomethyl)benzenesulfonamide hydrochloride appears promising, with ongoing studies aimed at expanding its applications. Efforts are underway to develop new derivatives with enhanced pharmacological properties, potentially leading to more effective therapeutic agents. Additionally, interdisciplinary approaches combining chemistry, biology, and computer-aided drug design are expected to accelerate the discovery of novel applications for this compound.
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